molecular formula C16H18BrN3O2S B2949178 N-allyl-2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921570-00-5

N-allyl-2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No. B2949178
CAS RN: 921570-00-5
M. Wt: 396.3
InChI Key: IQVUCUBAXNPATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, and it is believed that it has the potential to be used in future medical research.

Mechanism Of Action

The mechanism of action of N-allyl-2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways that are involved in various disease processes. This compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties.
Biochemical and Physiological Effects:
N-allyl-2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. This compound has also been found to have antioxidant properties and has been shown to reduce oxidative stress in cells.

Advantages And Limitations For Lab Experiments

N-allyl-2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a good candidate for research. This compound has also been found to have low toxicity, which makes it safe for use in lab experiments. However, one limitation of this compound is that it can be difficult to synthesize, which can make it challenging to obtain in large quantities.

Future Directions

There are several future directions for research on N-allyl-2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Additionally, future research can focus on optimizing the synthesis method of this compound to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of N-allyl-2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves several steps. The first step is the reaction of 4-bromobenzyl chloride with thioacetic acid to form 4-bromobenzyl thioacetate. The second step involves the reaction of 4-bromobenzyl thioacetate with 2-amino-5-(hydroxymethyl)-1H-imidazole to form 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetic acid. The final step involves the reaction of 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetic acid with allylamine to form N-allyl-2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide.

Scientific Research Applications

N-allyl-2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has been used in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has also been used in the development of new drugs and has shown promising results in preclinical studies.

properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2S/c1-2-7-18-15(22)9-20-14(10-21)8-19-16(20)23-11-12-3-5-13(17)6-4-12/h2-6,8,21H,1,7,9-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVUCUBAXNPATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

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